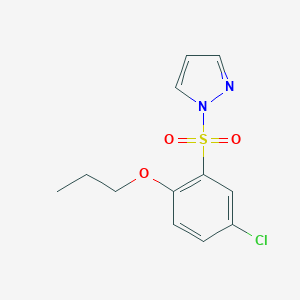
N-allyl-3-butoxy-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-butoxy-4-chlorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been explored in detail.
Aplicaciones Científicas De Investigación
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-allyl-3-butoxy-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to induce apoptosis in cancer cells. However, the physiological effects of this compound have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have potent antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapies.
However, there are also limitations to the use of N-allyl-3-butoxy-4-chlorobenzenesulfonamide in lab experiments. This compound has not been extensively studied in vivo, and its physiological effects are not fully understood. Additionally, the potential side effects of this compound are not well documented.
Direcciones Futuras
There are several potential future directions for research on N-allyl-3-butoxy-4-chlorobenzenesulfonamide. One area of research could focus on the development of new antibiotics and antifungal agents based on the structure of this compound. Additionally, further studies could explore the potential anticancer properties of N-allyl-3-butoxy-4-chlorobenzenesulfonamide, and its potential use in cancer therapy. Finally, studies could be conducted to better understand the physiological effects of this compound, and its potential side effects.
Conclusion:
In conclusion, N-allyl-3-butoxy-4-chlorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail. N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapies. However, further research is needed to fully understand the physiological effects and potential side effects of this compound.
Métodos De Síntesis
N-allyl-3-butoxy-4-chlorobenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium butoxide in the presence of allyl bromide. The resulting product is then purified using column chromatography to obtain N-allyl-3-butoxy-4-chlorobenzenesulfonamide.
Propiedades
Nombre del producto |
N-allyl-3-butoxy-4-chlorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H18ClNO3S |
Peso molecular |
303.81 g/mol |
Nombre IUPAC |
3-butoxy-4-chloro-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO3S/c1-3-5-9-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2/h4,6-7,10,15H,2-3,5,8-9H2,1H3 |
Clave InChI |
DLUTVRFTYAAOJD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)




![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
